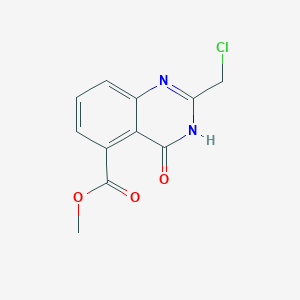

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate

Overview

Description

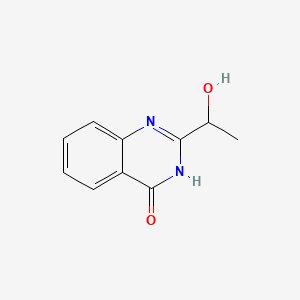

“Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate” is a complex organic compound. It contains a quinazoline core, which is a type of heterocyclic compound. Quinazolines are found in many pharmaceuticals and exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazoline core, a bicyclic structure consisting of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms . The chloromethyl group would be attached to one of the carbon atoms on the quinazoline core, and the carboxylate group would be attached via an ester linkage .Chemical Reactions Analysis

As a chloromethyl compound, it would likely participate in nucleophilic substitution reactions . The carboxylate ester group could undergo hydrolysis under acidic or basic conditions .Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate and its derivatives have been extensively utilized in chemical synthesis. Ukrainets et al. (2007) detailed the transformation of oxazoloquinolone ring structures, providing insights into the complexity and versatility of these compounds in chemical reactions. Similarly, a study by Shablykin et al. (2016) explored the reactions of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones, leading to unknown derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate, further showcasing the compound's utility in synthesizing novel chemical entities (Ukrainets et al., 2007) (Shablykin et al., 2016).

Pharmaceutical Research

In pharmaceutical research, this compound and its derivatives have shown promise. Gündüz et al. (2008) synthesized derivatives of hexahydroquinoline and investigated their myorelaxant and potassium channel opening activities, highlighting the potential therapeutic applications of these compounds. El-zohry and Abd-Alla (2007) also demonstrated the antimicrobial activities of certain quinazolinone derivatives, suggesting their potential in developing new antimicrobial agents (Gündüz et al., 2008) (El-zohry & Abd-Alla, 2007).

Material Science and Molecular Structures

The compound's relevance extends to material science and the study of molecular structures. Rudenko et al. (2013) discussed the synthesis and molecular structures of certain carboxylates, providing crucial insights into the structural aspects of these chemicals. Ukrainets et al. (2007) contributed to this field by elucidating the synthesis and structure of bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo-[3,2-a]quinolinium bromide, offering a deep dive into the molecular intricacies of these compounds (Rudenko et al., 2013) (Ukrainets et al., 2007).

Anticancer Research

The derivatives of this compound also find significance in anticancer research. Gaber et al. (2021) synthesized novel derivatives and evaluated their anticancer activity against the breast cancer MCF-7 cell line, indicating the potential role of these compounds in developing new anticancer therapies (Gaber et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-17-11(16)6-3-2-4-7-9(6)10(15)14-8(5-12)13-7/h2-4H,5H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCKDFROPZNSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C(NC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide](/img/structure/B1449741.png)

![8-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1449743.png)

![4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid](/img/structure/B1449749.png)

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid](/img/structure/B1449750.png)